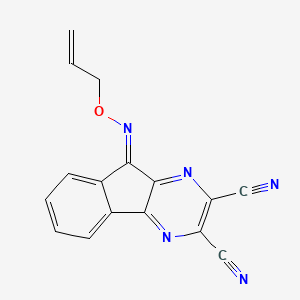
DUBs-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DUB-IN-3 is a potent inhibitor of deubiquitinase enzymes, specifically targeting ubiquitin-specific protease 8 (USP8) with an IC50 value of 0.56 micromolar . Deubiquitinase enzymes play a crucial role in the ubiquitin-proteasome system, which regulates protein degradation, localization, and protein-protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: DUB-IN-3 is synthesized from reference compound 22c. The synthesis involves the preparation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues . The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require sonication to enhance solubility .
Industrial Production Methods: Industrial production of DUB-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C for up to three years or in solution at -80°C for up to two years .
Chemical Reactions Analysis
Types of Reactions: DUB-IN-3 primarily undergoes inhibition reactions with deubiquitinase enzymes. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The primary reagent used with DUB-IN-3 is DMSO, which acts as a solvent to dissolve the compound for biological assays. The compound is stable under standard laboratory conditions and does not require special handling .
Major Products Formed: The major product formed from the reaction of DUB-IN-3 with USP8 is the inhibited enzyme complex. This complex prevents the deubiquitination of target proteins, leading to altered cellular processes .
Scientific Research Applications
DUB-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DUB-IN-3 is used as a tool compound to study the function and regulation of deubiquitinase enzymes. .
Biology: The compound is used to investigate the biological pathways involving USP8 and other deubiquitinase enzymes. .
Medicine: DUB-IN-3 has potential therapeutic applications in cancer treatment. .
Industry: The compound is used in the development of deubiquitinase inhibitors for pharmaceutical applications. .
Mechanism of Action
DUB-IN-3 exerts its effects by inhibiting the activity of USP8. The compound binds to the active site of the enzyme, preventing the cleavage of ubiquitin from substrate proteins. This inhibition leads to the accumulation of ubiquitinated proteins, which can alter various cellular processes such as protein degradation, localization, and signaling .
Molecular Targets and Pathways: The primary molecular target of DUB-IN-3 is USP8. By inhibiting USP8, the compound affects pathways involved in protein degradation and cellular signaling. This can lead to changes in cell proliferation, apoptosis, and other critical cellular functions .
Comparison with Similar Compounds
DUB-IN-3 is unique in its high potency and selectivity for USP8. Similar compounds include:
USP7-IN-3: A selective inhibitor of ubiquitin-specific protease 7 (USP7) with an IC50 value of 4.2 micromolar.
USP28-IN-4: A potent inhibitor of USP28 with an IC50 value of 0.04 micromolar.
Uniqueness: Its ability to inhibit USP8 with high potency makes it a valuable tool for studying the role of deubiquitinase enzymes in various cellular processes .
Properties
IUPAC Name |
(9E)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5O/c1-2-7-22-21-15-11-6-4-3-5-10(11)14-16(15)20-13(9-18)12(8-17)19-14/h2-6H,1,7H2/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXSIKLUAMDGU-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
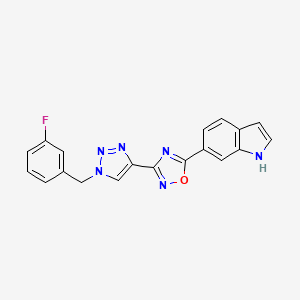
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2762869.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)
![4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2762875.png)
amine hydrochloride](/img/structure/B2762877.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)


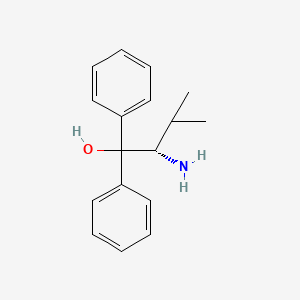
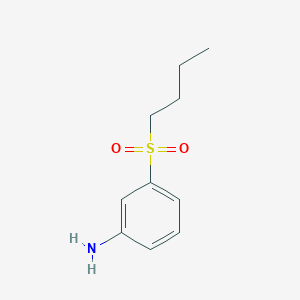
![4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2762884.png)
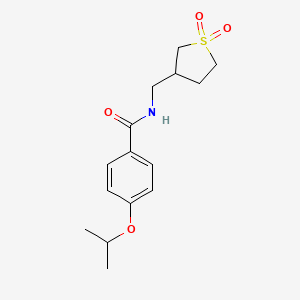
![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)
![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)
